molecular formula C18H11ClF3N3O2 B253690 1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

Cat. No. B253690
M. Wt: 393.7 g/mol
InChI Key: STYZVPGFHCUOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide, also known as TAK-915, is a small-molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. TAK-915 is a potent and selective inhibitor of GABA(A) α5 receptor subtype, which is believed to play a key role in memory and learning processes in the brain.

Mechanism of Action

1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide acts by selectively inhibiting the GABA(A) α5 receptor subtype, which is primarily expressed in the hippocampus, a brain region involved in memory and learning processes. By inhibiting this receptor subtype, 1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide enhances the activity of neurons in the hippocampus, leading to improved cognitive function.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide has been shown to improve cognitive function in preclinical models of cognitive impairment, but its effects on other physiological processes are not well understood. Studies have shown that 1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide does not affect locomotor activity or induce sedation, suggesting that it may have a favorable safety profile.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is its high selectivity for the GABA(A) α5 receptor subtype, which minimizes off-target effects. However, one limitation is that its mechanism of action is not fully understood, and further studies are needed to elucidate its effects on other physiological processes.

Future Directions

There are several future directions for the development of 1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide. One potential application is in the treatment of cognitive disorders such as Alzheimer's disease. Clinical trials are currently underway to evaluate the safety and efficacy of 1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide in humans. Another future direction is to explore the potential of 1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide as a cognitive enhancer in healthy individuals. Additionally, further studies are needed to understand the long-term effects of 1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide on cognitive function and other physiological processes.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide involves a multi-step process starting with the preparation of 1,4-dihydropyridazine-3-carboxylic acid, which is then converted to the corresponding amide using 2-(trifluoromethyl)aniline. The amide is then reacted with 4-chlorophenyl isocyanate to yield the final product.

Scientific Research Applications

1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide has been extensively studied in preclinical models of cognitive impairment and has shown promising results in improving memory and learning. In a study published in the Journal of Neuroscience, 1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide was found to enhance cognitive function in rats with age-related memory impairment. Another study published in the Journal of Pharmacology and Experimental Therapeutics showed that 1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide improved cognitive function in a mouse model of Alzheimer's disease.

properties

Product Name

1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

Molecular Formula

C18H11ClF3N3O2

Molecular Weight

393.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide

InChI

InChI=1S/C18H11ClF3N3O2/c19-11-5-7-12(8-6-11)25-10-9-15(26)16(24-25)17(27)23-14-4-2-1-3-13(14)18(20,21)22/h1-10H,(H,23,27)

InChI Key

STYZVPGFHCUOQN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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